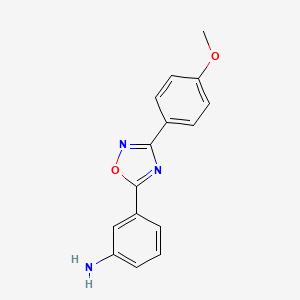

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Descripción

Propiedades

IUPAC Name |

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-19-13-7-5-10(6-8-13)14-17-15(20-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKFGIBICKHLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequently, the aniline group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: 3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)aniline.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, as promising anticancer agents.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in glioblastoma cells by damaging DNA, thus inhibiting cell proliferation and promoting cell death .

- Case Studies : In vitro assays demonstrated that compounds similar to this compound significantly reduced tumor growth in models such as LN229 glioblastoma cells .

Antidiabetic Properties

Research indicates that oxadiazole derivatives have potential antidiabetic effects.

- Biological Evaluation : In a study using genetically modified Drosophila melanogaster, certain oxadiazole compounds lowered glucose levels effectively, suggesting a role in managing diabetes .

- Mechanism : These compounds may enhance insulin sensitivity or modulate glucose metabolism pathways.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented, with applications in combating bacterial and fungal infections.

- Spectrum of Activity : Compounds within this class have shown significant antibacterial activity against strains such as Mycobacterium smegmatis and antifungal efficacy against Candida albicans and Penicillium chrysogenum .

- Research Findings : A specific study reported that certain oxadiazole derivatives exhibited low minimum inhibitory concentration (MIC) values against these pathogens, indicating strong antimicrobial potential .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how these compounds interact at the molecular level with biological targets.

- Binding Affinity : Research has employed molecular docking to predict the binding affinities of oxadiazole derivatives to proteins involved in cancer pathways. For instance, studies targeting tubulin showed that certain derivatives had favorable binding profiles .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that include condensation and cyclization processes.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Aldehydes + Acetophenones |

| 2 | Cyclization | Acid hydrazides |

| 3 | Characterization | Spectral analysis (NMR, IR) |

Mecanismo De Acción

The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between BB10-5940 and its analogs:

Key Observations :

- Substituent Effects : The methoxy group in BB10-5940 enhances solubility compared to hydrophobic substituents like methyl or isopropyl. Chlorine () and thiophene () introduce distinct electronic profiles, with chlorine being electron-withdrawing and thiophene contributing π-conjugation .

- Substitution Position : Para-substituted anilines (e.g., and ) may exhibit different hydrogen-bonding capabilities and steric hindrance compared to BB10-5940’s meta-substitution .

Actividad Biológica

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound of significant interest due to its potential biological activities. The structure features a 1,2,4-oxadiazole ring, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings regarding the biological activity of this compound.

Chemical Structure

The chemical formula for this compound is . The presence of the methoxy group and the oxadiazole moiety contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| 5b | U-937 | 2.41 | Caspase activation leading to apoptosis |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties. Compounds containing this structure have been tested against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate |

Research indicates that the incorporation of oxadiazole enhances the antimicrobial efficacy of these compounds against both bacterial and fungal strains .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, derivatives of oxadiazole have shown promise in anti-inflammatory applications. Studies suggest that these compounds can inhibit inflammatory mediators:

| Compound | Inflammatory Mediator Inhibition |

|---|---|

| 5c | TNF-alpha |

| 5d | IL-6 |

These findings suggest a potential role for oxadiazole derivatives in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Anticancer Properties :

- Antimicrobial Efficacy Assessment :

Q & A

Basic Research Question

- NMR Analysis : and NMR can distinguish regioisomers by comparing chemical shifts of the oxadiazole ring protons (typically δ 8.2–8.5 ppm for H-5) and methoxy groups (δ 3.8–4.0 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) confirms the planar geometry of the oxadiazole ring and the spatial orientation of the methoxyphenyl group. For example, torsion angles between the oxadiazole and aniline moieties are critical for assessing conjugation .

What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software can model HOMO-LUMO gaps, highlighting the electron-withdrawing nature of the oxadiazole ring and electron-donating effects of the methoxy group. Basis sets like B3LYP/6-311G(d,p) are recommended for accuracy .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and π-π stacking between the oxadiazole core and active site residues .

How do structural modifications (e.g., substituent position on the phenyl ring) impact biological activity or physicochemical properties?

Advanced Research Question

- Comparative Studies : Replacing the 4-methoxyphenyl group with electron-deficient groups (e.g., nitro or trifluoromethyl) reduces solubility in polar solvents but enhances oxidative stability .

- Bioactivity : Analogues like JW74 (a β-catenin inhibitor ) demonstrate that the oxadiazole-aniline scaffold is amenable to derivatization for targeting signaling pathways. In vitro assays (e.g., Wnt/β-catenin reporter gene assays) are critical for validating activity .

What experimental approaches address discrepancies in reported solubility and stability data for this compound?

Q. Data Contradiction Analysis

- Solubility Profiling : Use a standardized shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, water). For example, DMSO solubility ≥20 mg/mL is typical for analogues , but aggregation in aqueous buffers may require surfactants or co-solvents.

- Stability Testing : Accelerated degradation studies under UV light or acidic/basic conditions (pH 1–13) with HPLC monitoring can identify decomposition pathways (e.g., oxadiazole ring hydrolysis) .

How can researchers design robust protocols for scaling up synthesis without compromising purity?

Advanced Research Question

- Process Optimization : Transition from batch to flow chemistry (e.g., using a Uniqsis FlowSyn reactor) to enhance heat/mass transfer and reduce side products.

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Methodological Guidance

- Crystallization Solvents : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation. The methoxyphenyl group’s hydrophobicity may require additives like seed crystals.

- Twinned Data : If crystals exhibit twinning, SHELXL’s TWIN/BASF commands can refine structures by partitioning intensity contributions from overlapping lattices .

How do spectroscopic signatures of this compound compare to its regioisomers or degradation products?

Q. Data Interpretation

- HRMS Analysis : Exact mass measurements (e.g., m/z 267.0874 for [M+H]) distinguish the target compound from regioisomers with shifted oxadiazole substitution patterns .

- Degradation Markers : LC-MS/MS can identify hydrolyzed byproducts (e.g., open-chain amidoximes) via characteristic fragment ions (e.g., m/z 150.0682 for the aniline moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.